Enhanced Calculated Lipophilicity Over the Non-Brominated Parent Scaffold
The introduction of a bromine atom at the 4-position of the thiophene ring in the core scaffold leads to a significant increase in calculated lipophilicity compared to the non-halogenated parent, 2-(thiophen-2-yl)pyrrolidine. This is a key design parameter often correlated with membrane permeability and non-specific protein binding. The target compound's increased heavy atom count and exact mass directly reflect this modification and are quantifiable physical properties that procurement specialists can verify as a measure of structural correctness [1].
| Evidence Dimension | Calculated Molecular Weight and Exact Mass |
|---|---|
| Target Compound Data | Molecular Weight: 268.60 g/mol (HCl salt), Exact Mass: 266.94841 Da; Heavy Atom Count: 12 [1] |
| Comparator Or Baseline | 2-(Thiophen-2-yl)pyrrolidine: Molecular Weight: 153.25 g/mol, Exact Mass: 153.06033 Da; Heavy Atom Count: 10 [2] |
| Quantified Difference | Molecular Weight increase of 115.35 g/mol; exact mass increase of 113.88808 Da. Heavy atom count increase of 2 atoms. |
| Conditions | These are computed properties sourced from PubChem's standard pipeline (PubChem release 2025.04.14) [1][2]. |
Why This Matters
This difference confirms the presence of the bromine substituent, a critical structural feature for downstream synthetic utility and target engagement that a non-halogenated analog lacks.
- [1] PubChem Chemical and Physical Properties for CID 17389804. National Center for Biotechnology Information. View Source
- [2] PubChem Chemical and Physical Properties for 2-(Thiophen-2-yl)pyrrolidine. National Center for Biotechnology Information. View Source
